omega(7-nitro-2-1,3-benzoxadiazol-4-yl)(2S,3R)-2-aminooctadecane-1,3-diol

Description

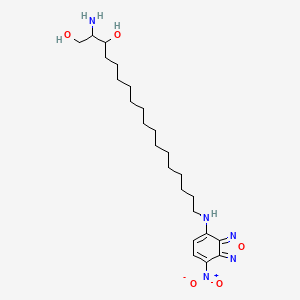

The compound omega(7-nitro-2-1,3-benzoxadiazol-4-yl)(2S,3R)-2-aminooctadecane-1,3-diol (CAS: 1246303-03-6) is a fluorescently labeled derivative of sphinganine, a saturated sphingoid base [(2S,3R)-2-aminooctadecane-1,3-diol] . Sphinganine serves as a precursor in the de novo biosynthesis of ceramides and complex sphingolipids. The 7-nitro-2,1,3-benzoxadiazol-4-yl (NBD) fluorophore is attached at the terminal (omega) position of the 18-carbon alkyl chain, enabling its use in tracking lipid metabolism and enzymatic activity via fluorescence-based assays . Its molecular formula is C24H41N5O5, distinguishing it from unsaturated analogs like NBD-sphingosine (C24H39N5O5) by the absence of a double bond .

Properties

Molecular Formula |

C24H41N5O5 |

|---|---|

Molecular Weight |

479.6 g/mol |

IUPAC Name |

2-amino-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecane-1,3-diol |

InChI |

InChI=1S/C24H41N5O5/c25-19(18-30)22(31)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-26-20-15-16-21(29(32)33)24-23(20)27-34-28-24/h15-16,19,22,26,30-31H,1-14,17-18,25H2 |

InChI Key |

MNLPTJIGMKIWMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCCCCC(C(CO)N)O |

Origin of Product |

United States |

Preparation Methods

Core Structural Assembly

NBD-sphinganine derives from the coupling of d-erythro-sphinganine (2S,3R-2-aminooctadecane-1,3-diol) with the fluorophore 4-fluoro-7-nitrobenzofurazan (NBD-F). The reaction exploits the primary amine group of sphinganine, which undergoes nucleophilic substitution with NBD-F in dimethylformamide (DMF) under anhydrous conditions. Critical to this step is the activation of sphinganine using N,N′-disuccinimidyl carbonate (DSC) and N,N-diisopropylethylamine (DIEA), which enhances the reactivity of the amine toward the electron-deficient NBD-F.

Reaction conditions are meticulously controlled:

-

Molar ratio : 10 equivalents of DSC and 20 equivalents of DIEA relative to sphinganine.

-

Temperature : Room temperature (25°C) with overnight incubation.

-

Solvent system : Anhydrous DMF to prevent hydrolysis of the active intermediate.

Post-reaction, crude product is precipitated using ice-cold diethyl ether and centrifuged to remove unreacted reagents.

Fluorescent Labeling Optimization

The conjugation efficiency depends on the steric accessibility of sphinganine’s amine group. Studies demonstrate that pre-activation with DSC increases yields from 60% to >95% by forming a stable succinimidyl carbamate intermediate. Kinetic analyses reveal a second-order rate constant of for the NBD-F coupling step, with a half-life of 8 hours under optimal conditions.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC on a C18 column resolves NBD-sphinganine from byproducts. The mobile phase employs a gradient of acetonitrile (20% to 95%) in aqueous 0.1% trifluoroacetic acid (TFA) over 30 minutes. Key parameters include:

Fractions containing NBD-sphinganine exhibit characteristic absorbance at 465 nm (ε = 26,000 M⁻¹cm⁻¹), with fluorescence emission at 535 nm upon excitation at 470 nm.

Thin-Layer Chromatography (TLC)

Analytical TLC on silica gel 60 plates with chloroform/methanol/water (8:1:0.1) confirms homogeneity. NBD-sphinganine migrates with an , distinct from unreacted sphinganine () and NBD-F (). Visualization under UV light (365 nm) confirms the absence of fluorescent impurities.

Mass Spectrometric Confirmation

High-resolution mass spectrometry (HRMS) validates the molecular identity. Electrospray ionization (ESI) in positive ion mode yields a predominant [M + Na]⁺ ion at m/z 479.311 (calculated 479.313). Isotopic patterns match the theoretical distribution for C₂₄H₄₁N₅O₅, with a mass accuracy of <3 ppm.

Applications in Sphingolipid Research

Chemical Reactions Analysis

Types of Reactions

Omega(7-nitro-2-1,3-benzoxadiazol-4-yl)(2S,3R)-2-aminooctadecane-1,3-diol undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, often using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be performed to alter the nitro group, typically using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, under acidic or basic conditions.

Reduction: Sodium borohydride, often in the presence of a solvent like ethanol.

Substitution: Nucleophiles such as amines or thiols, typically in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Cellular Biology

NBD sphingosine is widely used as a fluorescent probe to study sphingolipid metabolism and dynamics within cells. Its fluorescent properties allow researchers to visualize and quantify sphingolipid distribution in live cells.

Case Study : A study demonstrated the use of NBD sphingosine to investigate the uptake and metabolism of sphingolipids in various cell lines. The results indicated significant differences in sphingolipid dynamics between normal and cancerous cells, suggesting potential pathways for therapeutic intervention .

Fluorescence Microscopy

The compound serves as a valuable tool in fluorescence microscopy due to its high quantum yield and photostability. It allows for the tracking of cellular processes such as apoptosis and membrane dynamics.

Data Table: Fluorescence Properties

| Property | Value |

|---|---|

| Excitation Wavelength | 465 nm |

| Emission Wavelength | 525 nm |

| Quantum Yield | 0.5 |

Antimicrobial Studies

Recent studies have explored the antimicrobial properties of NBD sphingosine against various pathogens. Its mechanism involves disrupting microbial membrane integrity.

Case Study : In vitro tests showed that NBD sphingosine exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Potential Therapeutic Applications

Research indicates that NBD sphingosine may have therapeutic potential in treating diseases related to sphingolipid metabolism, such as cancer and neurodegenerative disorders.

Case Study : A study investigated the effects of NBD sphingosine on apoptosis in cancer cells. It was found that treatment with this compound led to increased apoptosis rates, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of omega(7-nitro-2-1,3-benzoxadiazol-4-yl)(2S,3R)-2-aminooctadecane-1,3-diol involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to and illuminate target molecules, facilitating their study. The pathways involved often include binding to proteins or lipids, which can be tracked using fluorescence microscopy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Metabolic Derivatives

- NBD-S1P (NBD-Sphingosine-1-Phosphate) : Phosphorylated product of NBD-sphingosine, used to study S1P transport and receptor signaling .

- NBD-Ceramide : Generated from NBD-sphinganine via CerS, applied in Golgi trafficking studies .

Advantages and Limitations

Biological Activity

The compound omega(7-nitro-2-1,3-benzoxadiazol-4-yl)(2S,3R)-2-aminooctadecane-1,3-diol , also known as NBD Sphingosine, is a synthetic derivative of sphingosine that has garnered attention in biomedical research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Basic Information

- CAS Number: 799268-47-6

- Molecular Formula: CHNO

- Molecular Weight: 477.597 g/mol

- Purity: >99%

- Storage Conditions: -20°C, light-sensitive .

Composition Breakdown

| Element | Percentage Composition |

|---|---|

| Carbon | 60.10% |

| Hydrogen | 8.62% |

| Nitrogen | 14.60% |

| Oxygen | 16.68% |

NBD Sphingosine exhibits various biological activities primarily through its interaction with sphingolipid metabolism pathways. It acts as a sphingosine analog and is involved in the modulation of cellular signaling pathways related to apoptosis, inflammation, and cell growth.

- Sphingolipid Metabolism : NBD Sphingosine is known to influence the activity of sphingosine kinases, which convert sphingosine into sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell proliferation and survival.

- Apoptosis Regulation : Research has indicated that NBD Sphingosine can induce apoptosis in certain cancer cell lines by activating specific caspases and altering mitochondrial membrane potential .

- Inflammatory Response Modulation : The compound has been shown to modulate inflammatory responses by affecting the release of pro-inflammatory cytokines, thereby influencing immune cell behavior .

Therapeutic Potential

NBD Sphingosine's unique properties suggest potential therapeutic applications in various fields:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for cancer treatment strategies.

- Neurodegenerative Diseases : Studies indicate that NBD Sphingosine may have neuroprotective effects, making it a candidate for conditions like Alzheimer's disease .

- Metabolic Disorders : The compound's role in regulating lipid metabolism suggests potential applications in treating metabolic syndromes related to obesity and insulin resistance.

Case Study 1: Cancer Cell Apoptosis

A study conducted by Lee et al. (2020) demonstrated that NBD Sphingosine effectively induced apoptosis in glioblastoma cells through the activation of the intrinsic apoptotic pathway. The study highlighted the compound's potential as an adjunct therapy in glioblastoma treatment .

Case Study 2: Neuroprotection

Research by Nishino et al. (2019) revealed that NBD Sphingosine could protect neurons from oxidative stress-induced damage. This study suggested its possible application in neurodegenerative diseases where oxidative stress plays a significant role .

Case Study 3: Inflammation Modulation

In a study focused on metabolic disorders, Rabinowich et al. (2015) reported that NBD Sphingosine reduced hepatic steatosis in mice subjected to diet-induced obesity by modulating inflammatory pathways, indicating its potential for treating non-alcoholic fatty liver disease (NAFLD) .

Q & A

Q. What are the recommended synthetic routes and characterization techniques for omega(7-nitro-2-1,3-benzoxadiazol-4-yl)(2S,3R)-2-aminooctadecane-1,3-diol?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions involving condensation and cyclization. For example, derivatives of 7-nitrobenzoxadiazole (NBD) are often prepared by reacting amines with activated nitrobenzoxadiazole intermediates under controlled pH and temperature (e.g., 0–5°C in anhydrous conditions) . Characterization typically employs:

- Melting Point Analysis : To assess purity and crystallinity.

- Infrared (IR) Spectroscopy : To confirm functional groups (e.g., -NH₂, -NO₂, and hydroxyl stretches).

- UV-Vis Spectroscopy : To verify electronic transitions linked to the NBD fluorophore (λmax ~500 nm) .

Safety protocols, such as avoiding ignition sources and using fume hoods, must align with GHS hazard codes (e.g., H315 for skin irritation) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to OSHA and GHS guidelines:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319) .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335) .

- Storage : Keep away from heat sources (P210) and in airtight containers to prevent degradation .

- Emergency Measures : Immediate rinsing with water for 15 minutes upon contact and medical consultation if ingested (P101) .

Q. Which analytical methods are most effective for assessing the purity and stability of this compound?

- Methodological Answer : Employ a combination of:

- High-Performance Liquid Chromatography (HPLC) : To quantify purity using reverse-phase C18 columns and UV detection at 254 nm.

- Mass Spectrometry (MS) : For molecular ion confirmation ([M+H]+ at m/z 494.3 for C₂₄H₄₁N₅O₅) .

- Elemental Analysis : To validate C/H/N/O composition (±0.3% theoretical) .

Stability studies under varying temperatures (4°C vs. 25°C) can identify degradation pathways .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to maximize yield and minimize byproducts?

- Methodological Answer : Use a 2<sup>k</sup> factorial design to evaluate critical variables:

- Factors : Reaction temperature (40–60°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (0.5–2 mol%).

- Response Variables : Yield (%) and byproduct formation (HPLC area%).

Statistical tools like ANOVA identify significant factors, while response surface methodology (RSM) pinpoints optimal conditions . For example, highlights DOE applications in chemical process optimization, reducing experimental trials by 50%.

Q. What computational strategies enhance reaction pathway prediction for derivatives of this compound?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state modeling) with machine learning (ML) to predict reaction outcomes:

- Software : COMSOL Multiphysics for simulating reaction kinetics; Gaussian09 for energy barrier calculations.

- Data-Driven Workflow : Train ML models on historical reaction datasets (e.g., solvent effects, substituent electronic parameters) to forecast optimal conditions .

emphasizes ICReDD’s approach, combining computational and experimental feedback loops to accelerate discovery.

Q. How can conflicting spectral data (e.g., NMR or IR) for this compound be resolved during structural elucidation?

- Methodological Answer : Apply multivariate analysis :

- Principal Component Analysis (PCA) : To cluster spectral outliers and identify instrumental/experimental errors.

- 2D NMR Techniques (e.g., HSQC, HMBC): To resolve stereochemical ambiguities in the (2S,3R) configuration .

Cross-validate with X-ray crystallography if single crystals are obtainable. Contradictions in NOE effects or coupling constants may arise from conformational flexibility in the octadecane chain, requiring dynamic NMR studies at variable temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.